Varespladib Varespladib Varespladib, aslo known as LY315920, is a secreted phospholipase A2 (sPLA2) inhibitor (IC50 = 50 - 750 nM for a range of sPLA2 isoforms). Varespladib reduces atherosclerosis and aneurysm formation in ApoE-/- mice and in guinea pigs. Varespladib significantly reduces the post-ACS inflammatory response in those with and without diabetes. Varespladib may be potentially useful for treatment of coronary artery disease.
Brand Name: Vulcanchem
CAS No.: 172732-68-2
VCID: VC0546605
InChI: InChI=1S/C21H20N2O5/c1-2-14-19(20(26)21(22)27)18-15(9-6-10-16(18)28-12-17(24)25)23(14)11-13-7-4-3-5-8-13/h3-10H,2,11-12H2,1H3,(H2,22,27)(H,24,25)
SMILES: CCC1=C(C2=C(N1CC3=CC=CC=C3)C=CC=C2OCC(=O)O)C(=O)C(=O)N
Molecular Formula: C21H20N2O5
Molecular Weight: 380.4 g/mol

Varespladib

CAS No.: 172732-68-2

Inhibitors

VCID: VC0546605

Molecular Formula: C21H20N2O5

Molecular Weight: 380.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Varespladib - 172732-68-2

CAS No. 172732-68-2
Product Name Varespladib
Molecular Formula C21H20N2O5
Molecular Weight 380.4 g/mol
IUPAC Name 2-(1-benzyl-2-ethyl-3-oxamoylindol-4-yl)oxyacetic acid
Standard InChI InChI=1S/C21H20N2O5/c1-2-14-19(20(26)21(22)27)18-15(9-6-10-16(18)28-12-17(24)25)23(14)11-13-7-4-3-5-8-13/h3-10H,2,11-12H2,1H3,(H2,22,27)(H,24,25)
Standard InChIKey BHLXTPHDSZUFHR-UHFFFAOYSA-N
SMILES CCC1=C(C2=C(N1CC3=CC=CC=C3)C=CC=C2OCC(=O)O)C(=O)C(=O)N
Canonical SMILES CCC1=C(C2=C(N1CC3=CC=CC=C3)C=CC=C2OCC(=O)O)C(=O)C(=O)N
Appearance White to beige solid powder
Description Varespladib, aslo known as LY315920, is a secreted phospholipase A2 (sPLA2) inhibitor (IC50 = 50 - 750 nM for a range of sPLA2 isoforms). Varespladib reduces atherosclerosis and aneurysm formation in ApoE-/- mice and in guinea pigs. Varespladib significantly reduces the post-ACS inflammatory response in those with and without diabetes. Varespladib may be potentially useful for treatment of coronary artery disease.
Purity >98% (or refer to the Certificate of Analysis)
Related CAS 172733-42-5 (Sodium salt)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO, not in water
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms ((3-(aminooxoacetyl)-2-ethyl-1-(phenylmethyl)-1H-indol-4-yl)oxy)acetate
S 5920
S-5920
varespladi
Reference 1: Nicholls SJ, Kastelein JJ, Schwartz GG, Bash D, Rosenson RS, Cavender MA, Brennan DM, Koenig W, Jukema JW, Nambi V, Wright RS, Menon V, Lincoff AM, Nissen SE; VISTA-16 Investigators. Varespladib and cardiovascular events in patients with an acute coronary syndrome: the VISTA-16 randomized clinical trial. JAMA. 2014 Jan 15;311(3):252-62. doi: 10.1001/jama.2013.282836. PubMed PMID: 24247616.
2: De Luca D, Vendittelli F, Trias J, Fraser H, Minucci A, Gentile L, Perez-Gil J, Conti G, Antonelli M, Capoluongo ED. Surfactant and varespladib co-administration in stimulated rat alveolar macrophages culture. Curr Pharm Biotechnol. 2013;14(4):445-8. PubMed PMID: 23590147.
3: De Luca D, Minucci A, Piastra M, Cogo PE, Vendittelli F, Marzano L, Gentile L, Giardina B, Conti G, Capoluongo ED. Ex vivo effect of varespladib on secretory phospholipase A2 alveolar activity in infants with ARDS. PLoS One. 2012;7(10):e47066. doi: 10.1371/journal.pone.0047066. Epub 2012 Oct 11. PubMed PMID: 23071714; PubMed Central PMCID: PMC3469496.
4: Rosenson RS, Fraser H, Goulder MA, Hislop C. Anti-inflammatory effects of varespladib methyl in diabetic patients with acute coronary syndrome. Cardiovasc Drugs Ther. 2011 Dec;25(6):539-44. doi: 10.1007/s10557-011-6344-2. PubMed PMID: 21989792.
5: De Luca D, Minucci A, Trias J, Tripodi D, Conti G, Zuppi C, Capoluongo E; Study Group on Secretory Phospholipase in Pediatrics. Varespladib inhibits secretory phospholipase A2 in bronchoalveolar lavage of different types of neonatal lung injury. J Clin Pharmacol. 2012 May;52(5):729-37. doi: 10.1177/0091270011405498. Epub 2011 May 20. PubMed PMID: 21602519.
6: Varespladib. Am J Cardiovasc Drugs. 2011;11(2):137-43. doi: 10.2165/11533650-000000000-00000. Review. PubMed PMID: 21446779.
7: Rosenson RS. After FRANCIS: next steps in the clinical evaluation of varespladib methyl. Future Cardiol. 2011 Jan;7(1):11-8. doi: 10.2217/fca.10.118. PubMed PMID: 21174506.
8: Arsenault BJ, Boekholdt SM, Kastelein JJ. Varespladib: targeting the inflammatory face of atherosclerosis. Eur Heart J. 2011 Apr;32(8):923-6. doi: 10.1093/eurheartj/ehq385. Epub 2010 Nov 25. PubMed PMID: 21112895.
9: Rosenson RS, Hislop C, Elliott M, Stasiv Y, Goulder M, Waters D. Effects of varespladib methyl on biomarkers and major cardiovascular events in acute coronary syndrome patients. J Am Coll Cardiol. 2010 Sep 28;56(14):1079-88. doi: 10.1016/j.jacc.2010.06.015. Erratum in: J Am Coll Cardiol. 2011 Mar 29;57(13):1501. PubMed PMID: 20863951.
10: Rosenson RS, Fraser H, Trias J, Hislop C. Varespladib methyl in cardiovascular disease. Expert Opin Investig Drugs. 2010 Oct;19(10):1245-55. doi: 10.1517/13543784.2010.517193. Review. PubMed PMID: 20809869.
PubChem Compound 155815
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator